3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Übersicht

Beschreibung

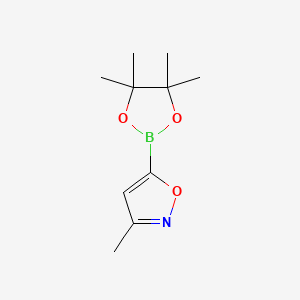

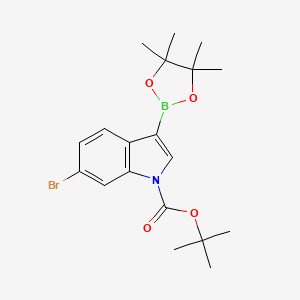

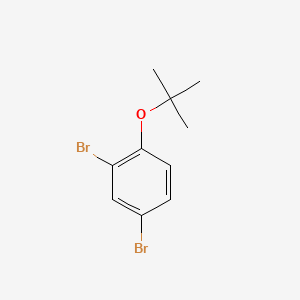

“3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole” is a chemical compound. It contains a isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . The compound also contains a boronic ester group, which is a boron atom connected to two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound involves an isoxazole ring attached to a boronic ester group. The isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . The boronic ester group consists of a boron atom connected to two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could include borylation and hydroboration reactions . Borylation involves the addition of a boron group to a molecule, while hydroboration involves the addition of a boron-hydrogen group to a molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions. It’s particularly useful in the synthesis of complex molecules where precise functional group manipulation is required .

Drug Development

In the realm of pharmaceuticals, this compound is utilized in the asymmetric synthesis of amino acids and in Suzuki coupling reactions, which are pivotal for creating diverse medicinal compounds. Additionally, its derivatives are explored as enzyme inhibitors or ligand drugs, offering potential treatments for tumors and microbial infections .

Cancer Research

Boric acid compounds derived from this molecule have shown promise in cancer research. They have been found to induce apoptosis in certain cancer cell lines, such as HCT116 human colon cancer cells and HeLa cells, by generating reactive oxygen species. This suggests a potential application in developing anticancer strategies .

Fluorescent Probes

The compound’s derivatives can act as fluorescent probes for detecting various biological and chemical substances. They are capable of identifying hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and diagnostic applications .

Stimulus-Responsive Drug Carriers

Due to the reversible nature of boronic ester bonds, this compound is instrumental in constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, and ATP concentrations, enabling controlled drug release for treatments like chemotherapy, insulin delivery, and gene therapy .

Material Science

In material science, the compound is employed in the synthesis of novel copolymers, which are used to study optical and electrochemical properties. These materials have potential applications in creating advanced sensors and electronic devices .

Wirkmechanismus

Target of Action

The compound contains aboronic ester functional group, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile , attacking an electrophilic carbon to form a new carbon-carbon bond . The exact interaction with its targets would depend on the specific reaction conditions and the other reactants present .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .

Pharmacokinetics

The boronic ester group is generally considered to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in and the resulting compounds synthesized. In general, the formation of new carbon-carbon bonds could lead to the creation of a wide range of organic compounds with various biological activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the boronic ester group can be influenced by factors such as temperature and humidity .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNJZSNKCNUQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744811 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |

CAS RN |

1346808-44-3 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)IS OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid](/img/structure/B594470.png)

![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)

![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)

![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)